Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Fluoro-Methylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluoro-methylbenzene derivative is introduced to the imidazolidinone ring.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the imidazolidinone intermediate with a benzoic acid derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro-methylphenyl group can enhance binding affinity and specificity, while the imidazolidinone ring can provide stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-(3-(3-Fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluoro-methylphenyl group enhances its reactivity and potential biological activity, while the imidazolidinone ring provides structural stability.
Properties
CAS No. |
651749-12-1 |
---|---|
Molecular Formula |
C17H15FN2O3 |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
3-[3-(3-fluoro-4-methylphenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15FN2O3/c1-11-5-6-14(10-15(11)18)20-8-7-19(17(20)23)13-4-2-3-12(9-13)16(21)22/h2-6,9-10H,7-8H2,1H3,(H,21,22) |
InChI Key |
OLHNDPRWYBTVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.